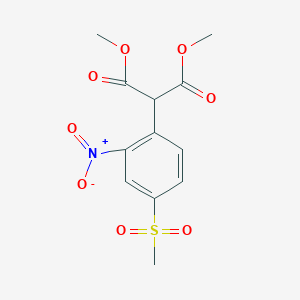

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is a useful research compound. Its molecular formula is C12H13NO8S and its molecular weight is 331.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Intermediate in Synthesis of Chrysanthemic Acid Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is utilized as an intermediate in the synthesis of chrysanthemic acid, a key compound in the production of pyrethroids, a class of synthetic chemical insecticides. This process involves the formation of various malonate compounds, highlighting the chemical's role in synthesizing complex organic structures (Baudoux et al., 1998).

Cyclization Reactions The compound has been used in endo-mode ring closure reactions of certain sulfones. This process is instrumental in the synthesis of cyclopentene and cyclohexene derivatives, demonstrating its versatility in organic synthesis (Mukai et al., 2003).

Molecular Structure Studies Studies on the molecular structure of derivatives of this malonate compound have been conducted, providing insights into the structural aspects of complex organic molecules. These studies include NMR, X-ray diffraction, and ab initio calculations, offering valuable information on the three-dimensional arrangement of atoms in these compounds (Jiménez-Cruz et al., 2003).

Proton Transfer Reactions Research has explored the proton transfer reactions from this malonate to various N-bases in acetonitrile. This research provides essential data on the compound's reactivity and interaction with other chemical species, which is crucial for its application in various chemical reactions (Schroeder et al., 1996).

Pyroglutamic Acid Derivatives Synthesis It is used in the enantioselective Michael-Proton Transfer-Lactamization process for synthesizing pyroglutamic acid derivatives. This demonstrates its application in creating biologically significant compounds, which could have implications in medicinal chemistry (Chaheine, 2021).

Substitution Reactions The compound participates in substitution reactions, particularly in the formation of 3,4-disubstituted 2-sulfolenes, through an addition-elimination process. This highlights its reactivity and utility in producing various organic compounds (Chou et al., 1992).

作用機序

Target of Action

Compounds with a similar structure, such as benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore, have been evaluated as cyclooxygenase-1 (cox-1)/cyclooxygenase-2 (cox-2) inhibitors . COX-1 and COX-2 are key enzymes involved in the inflammatory response.

Mode of Action

Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes . Inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, reducing inflammation.

Biochemical Pathways

The inhibition of cox-1 and cox-2 enzymes would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .

Result of Action

The inhibition of cox-1 and cox-2 enzymes would likely result in a reduction of inflammation, given the role of these enzymes in the production of pro-inflammatory prostaglandins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the safety data sheet for a similar compound, Dimethyl 2-(2-methoxyphenoxy)malonate, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Safety and Hazards

生化学分析

Biochemical Properties

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the malonic ester synthesis pathway, such as malonyl-CoA synthetase . This interaction is essential for the formation of malonyl-CoA, a key intermediate in fatty acid biosynthesis. Additionally, the compound’s nitrophenyl group can participate in redox reactions, influencing the activity of oxidoreductases .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid (TCA) cycle . This modulation can lead to alterations in cellular energy metabolism and impact cell proliferation and apoptosis. Furthermore, the compound’s interaction with cellular redox systems can affect oxidative stress responses and signal transduction pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific enzyme active sites, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor of malonyl-CoA synthetase, thereby regulating the synthesis of malonyl-CoA . Additionally, the nitrophenyl group can undergo redox reactions, influencing the redox state of the cell and modulating the activity of redox-sensitive enzymes . These interactions can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular metabolism and promote cell proliferation . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications. Additionally, high doses of the compound have been associated with adverse effects on liver and kidney function in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as malonyl-CoA synthetase and succinate dehydrogenase, influencing the TCA cycle and fatty acid biosynthesis . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthetic processes . These interactions highlight the compound’s role in regulating key metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through dicarboxylic acid transporters, such as the mae1 transporter in yeast . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The compound’s localization and accumulation can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization within these organelles can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGCONCEDRXES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649560 |

Source

|

| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-22-2 |

Source

|

| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)